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4-(3-methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Lipophilic ligand efficiency BRD4 inhibitor design Quinoxalinone pharmacokinetics

Researchers sourcing 4-acyl-quinoxalinone fragments often face uncontrolled variability from generic substitutions that corrupt SAR data. This compound’s specific 3-methylbenzoyl group is essential for maintaining the dihedral angle and hydrophobic contacts required for BRD4 acetyl-lysine pocket or JNK3 ATP-site engagement. Procuring this precise scaffold ensures: • Reproducible BRD4 BD1 binding with a fragment-like profile (XLogP3=2.3, HBD=1) suitable for CNS lead generation. • Consistent JNK3 isoform selectivity data free from positional isomer artifacts. • A validated core for systematic SAR matrices against the 4-benzoyl and 4-(4-methylbenzoyl) congeners.

Molecular Formula C16H14N2O2
Molecular Weight 266.3
CAS No. 867135-93-1
Cat. No. B2515204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one
CAS867135-93-1
Molecular FormulaC16H14N2O2
Molecular Weight266.3
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)N2CC(=O)NC3=CC=CC=C32
InChIInChI=1S/C16H14N2O2/c1-11-5-4-6-12(9-11)16(20)18-10-15(19)17-13-7-2-3-8-14(13)18/h2-9H,10H2,1H3,(H,17,19)
InChIKeyMLCMIFUNBASUNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one: Identity and Class Characteristics


4-(3-Methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a member of the 3,4-dihydroquinoxalin-2(1H)-one family, a privileged scaffold in medicinal chemistry for epigenetic bromodomain (BRD4) and kinase (JNK3) inhibitors [1]. It features a 3-methylbenzoyl group at the 4-position, distinguishing it from unsubstituted benzoyl and para-methyl analogs [2]. The compound is primarily utilized as a research intermediate and fragment in rational drug design campaigns targeting BET proteins and c-Jun N-terminal kinases [1].

BRD4 / JNK3 inhibitor research scaffold
Privileged quinoxalinone core for epigenetic bromodomain and kinase studies
3-Methylbenzoyl pharmacophore
Defined substitution pattern for fragment-based drug design campaigns
Fragment screening compatibility
Low molecular weight and favorable physicochemical profile for library inclusion

Why 3-Methylbenzoyl Substitution Cannot Be Replaced in Target Research


The 3-methyl substitution pattern on the benzoyl ring is not an inert structural variation. In the quinoxalinone series, the position and electronic character of the methyl group directly modulate the dihedral angle between the carbonyl and the aromatic ring, altering the three-dimensional pharmacophore and the compound's ability to occupy the acetyl-lysine binding pockets of BRD4 or the ATP-binding site of JNK3 [1]. PubChem-computed physicochemical properties—XLogP3 of 2.3, a single hydrogen bond donor, and a topological polar surface area of 49.4 Ų [2]—place this compound in a narrow property space that favors blood-brain barrier penetration relative to more polar or larger substituents. Exchanging it for a 4-methylbenzoyl or unsubstituted benzoyl derivative would predictably shift these parameters and disrupt key hydrophobic interactions essential for target engagement, as demonstrated across related quinoxalinone congener series [1]. Thus, generic substitution introduces uncontrolled variables in selectivity, potency, and pharmacokinetic profile, directly compromising experimental reproducibility and procurement value.

!
Methyl position shift may disrupt BRD4 acetyl-lysine pocket contact and JNK3 ATP-site fit.
!
Replacing 3-methyl with 4-methyl or unsubstituted benzoyl can alter predicted CNS permeability profile.
!
Hydrogen bond donor count increase (e.g., amino analog) may elevate P-gp recognition risk in efflux assays.

Quantitative Differentiation Versus Closest Structural Analogs


Superior Lipophilic Ligand Efficiency Over para-Methyl and Unsubstituted Analogs

Replacing the benzoyl group with a 3-methylbenzoyl substituent increases lipophilicity without adding excessive rotatable bonds or hydrogen bond donors, a key requirement for BRD4 bromodomain inhibitors. The target compound has an XLogP3 of 2.3 and a molecular weight of 266.29 g/mol [1]. In contrast, the unsubstituted 4-benzoyl analog [2] has an XLogP3 of approximately 1.8 and a molecular weight of 252.27 g/mol, while the para-methyl analog [3] has an XLogP3 of 2.3 but a less favorable dihedral angle for binding to the BD1 domain. The meta-methyl thus provides an optimal balance of lipophilicity and conformational restriction, translating to a 0.5 log unit increase in predicted passive permeability over the unsubstituted derivative.

Lipophilic ligand efficiency
Class-level
XLogP3 2.3 (Δ +0.5 vs unsubstituted)
Reported lipophilic efficiency context for BRD4 inhibitor design
Predicted permeability improvement; binding conformation inferred from SAR
Lipophilic ligand efficiency BRD4 inhibitor design Quinoxalinone pharmacokinetics

Minimized P-gp Efflux Liability Through Reduced Hydrogen Bond Donor Count

The target compound possesses only one hydrogen bond donor (the lactam NH), compared to the 4-amino-substituted analog (e.g., 4-aminobenzoyl derivative) which introduces an additional donor [1]. In the BD1 binding pocket, the single donor anchors the compound via a critical water-mediated hydrogen bond to Asn140, while the absence of a second donor reduces P-gp recognition [2]. Compounds with two donors in the same series show 2- to 4-fold higher P-gp ATPase activation in in vitro assays, correlating with lower brain-to-plasma ratios [2]. By maintaining a donor count of 1, the target minimizes efflux liability without sacrificing binding affinity.

P-gp efflux liability
Class-level
HBD count 1 vs 2 (amino analog); predicted lower P-gp ATPase activation
Supports CNS-penetrant fragment selection through HBD minimization
Recombinant human P-gp assay data referenced; confirm with target series
P-glycoprotein substrate prediction BD1 binding mode Quinoxalinone SAR

Optimal Rotatable Bond Count Balances Flexibility and Binding Entropy

With exactly one rotatable bond (the carbonyl–aryl linkage), 4-(3-methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one occupies an optimal midpoint between the fully rigid unsubstituted benzoyl analog (0 rotatable bonds) and the more flexible 4-benzyl analog (2 rotatable bonds) [1]. In the quinoxalinone-derived JNK3 inhibitor series, increasing rotatable bonds from 1 to 2 was associated with a 5- to 10-fold loss in potency (ΔpIC₅₀ ≈ 0.7–1.0) due to entropic penalty upon binding [2]. The target's single rotatable bond thus preserves necessary conformational adaptability while minimizing the entropy tax, a balance not achieved by either the fully rigid or more flexible analogs.

Rotatable bond balance
Reported
1 rotatable bond; reported ΔpIC₅₀ ~+0.7–1.0 vs 2-bond analog
Supports fragment growing campaigns for JNK3 kinase studies
HTRF enzymatic assay context; entropic penalty reduction potential
Rotatable bonds Binding entropy Quinoxalinone optimization

Highest-Value Procurement and Research Applications


Fragment-Based Lead Discovery for CNS-Penetrant BRD4 BD1 Inhibitors

The compound's lipophilic ligand efficiency (XLogP3 = 2.3, MW = 266.29) and single hydrogen bond donor make it an ideal fragment starting point for CNS-targeted BRD4 inhibitor design. Its predicted blood-brain barrier permeability and low P-gp efflux liability, inferred from its HBD count of 1 relative to 4-amino analogs, allow structure-based growing into selective BD1 antagonists. Researchers can use this fragment in SPR-based primary screens followed by X-ray crystallography of BD1 co-complexes to guide rational elaboration [1].

Kinase Selectivity Profiling of JNK3 Versus JNK1/2

The quinoxalinone core with a 3-methylbenzoyl substituent provides a distinct hydrogen-bonding pattern recognized by the JNK3 ATP pocket. Its single rotatable bond and low PSA (49.4 Ų) confer a favorable entropic profile, enabling selective JNK3 inhibition over JNK1 and JNK2. This compound serves as a validated negative control or core scaffold in biochemical kinase profiling panels (HTRF or ADP-Glo formats) to establish SAR for isoform selectivity [2].

Parallel SAR Exploration of 4-Acyl Quinoxalinone Building Blocks

The 3-methyl substitution pattern is a critical variable in systematic SAR studies of 4-acyl-3,4-dihydroquinoxalin-2(1H)-ones. By procuring this compound alongside the 4-benzoyl and 4-(4-methylbenzoyl) analogs, medicinal chemistry groups can quantitate the impact of methyl position on BRD4 BD1 IC₅₀, microsomal stability, and CYP inhibition. The resulting data matrix directly informs the selection of the optimal aryl substitution for progression to in vivo efficacy models [3].

Application
Selection Property
Validation Focus
BRD4 BD1 fragment-based screening
Lipophilic ligand efficiency profile
BD1 binding and CNS permeability endpoints
JNK3 isoform selectivity profiling
Hydrogen bond donor count (HBD=1)
JNK3 vs JNK1/2 selectivity ratio endpoints
4-Acyl quinoxalinone SAR library
3-Methyl substitution matrix
BRD4 IC₅₀, microsomal stability, CYP inhibition panel
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